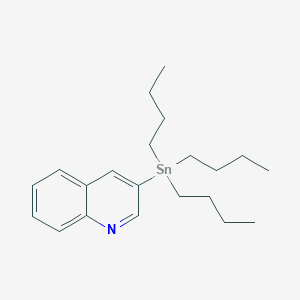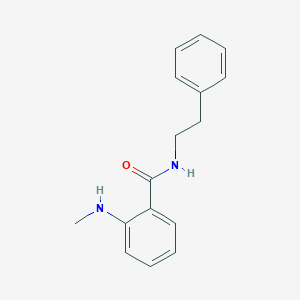
4-tert-butyl-N-(4-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(4-phenoxyphenyl)benzamide, commonly known as TBPPB, is a chemical compound that has been extensively studied in scientific research. It is a potent activator of a specific type of ion channel called the transient receptor potential vanilloid 1 (TRPV1). This ion channel plays an important role in pain perception and has been implicated in various diseases such as chronic pain, inflammation, and cancer.
作用機序
TBPPB activates 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels by binding to a specific site on the channel protein. This binding induces a conformational change in the channel protein, leading to the opening of the ion channel and the influx of calcium ions into the cell. This influx of calcium ions triggers various signaling pathways that lead to the physiological and pathological effects of this compound activation.
Biochemical and Physiological Effects
TBPPB has been shown to induce pain and inflammation in animal models by activating this compound channels. It has also been shown to induce apoptosis in cancer cells by activating this compound channels. TBPPB has been used as a tool compound to study the physiological and pathological roles of this compound channels in various tissues and diseases.
実験室実験の利点と制限
TBPPB has several advantages for lab experiments. It is a potent and selective activator of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels, which makes it a useful tool compound for studying the physiological and pathological roles of this compound channels. It is also relatively easy to synthesize using commercially available starting materials. However, TBPPB has some limitations for lab experiments. It is a small molecule that may not penetrate cell membranes easily, which limits its use in studying intracellular this compound channels. It also has a short half-life in vivo, which may limit its use in animal studies.
将来の方向性
TBPPB has opened up new avenues for research into the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. Future research directions could include the development of more potent and selective this compound activators, the study of the intracellular signaling pathways triggered by this compound activation, and the development of this compound-based therapies for pain, inflammation, and cancer.
合成法
TBPPB can be synthesized using a multistep procedure starting from commercially available starting materials. The synthesis involves the reaction of 4-phenoxyaniline with tert-butyl bromoacetate to form 4-tert-butylphenyl 2-bromoacetate. This intermediate is then reacted with 4-fluorobenzoic acid to form 4-tert-butyl-N-(4-phenoxyphenyl)benzamide. The final product is obtained after purification using column chromatography.
科学的研究の応用
TBPPB has been extensively studied in scientific research due to its ability to activate 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. This compound channels are expressed in various tissues and play an important role in pain perception, inflammation, and cancer. TBPPB has been shown to activate this compound channels in a dose-dependent manner and has been used as a tool compound to study the physiological and pathological roles of this compound channels.
特性
CAS番号 |
287943-44-6 |
|---|---|
分子式 |
C23H23NO2 |
分子量 |
345.4 g/mol |
IUPAC名 |
4-tert-butyl-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C23H23NO2/c1-23(2,3)18-11-9-17(10-12-18)22(25)24-19-13-15-21(16-14-19)26-20-7-5-4-6-8-20/h4-16H,1-3H3,(H,24,25) |
InChIキー |
RDGPCRBQMZKLTG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




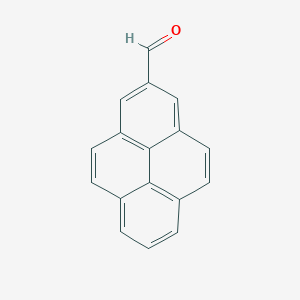
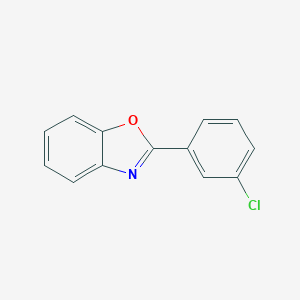
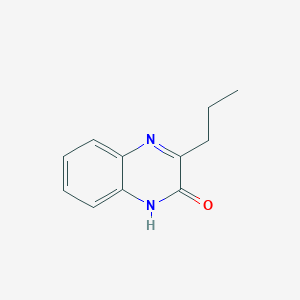



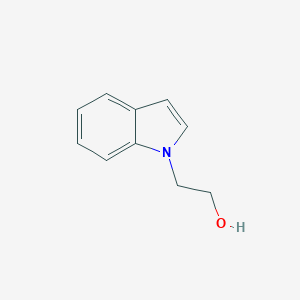



![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
